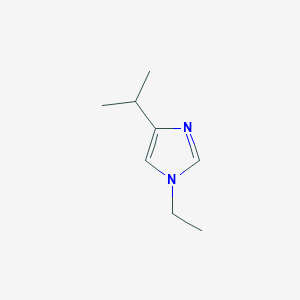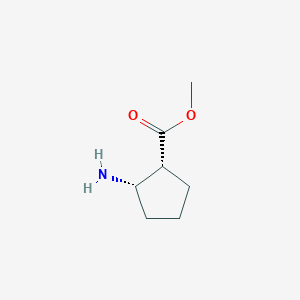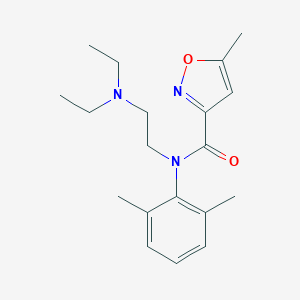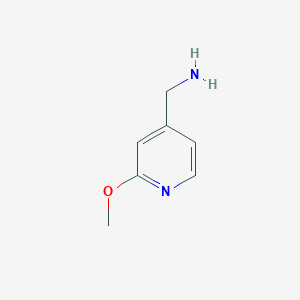![molecular formula C12H9BrN2O2S B136572 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester CAS No. 149210-32-2](/img/structure/B136572.png)
7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism Of Action
The mechanism of action of 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester involves the inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. The compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups, which is essential for the activation of these enzymes. This inhibition leads to the suppression of cell proliferation and induction of cell death in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester exhibits selective toxicity towards cancer cells, with minimal effects on normal cells. The compound has been reported to induce apoptosis in cancer cells by activating caspase enzymes, which are responsible for the breakdown of cellular components. Additionally, 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester in lab experiments is its high potency and selectivity towards cancer cells. This makes it a promising candidate for the development of cancer therapeutics. However, the compound has limitations, including its low solubility in water and poor pharmacokinetic properties. These limitations need to be addressed for the effective translation of this compound into clinical applications.
Future Directions
There are several future directions for the research on 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester. One of the areas of focus is the development of analogs with improved pharmacokinetic properties and selectivity towards specific types of cancer. Additionally, the compound has potential applications in the development of fluorescent probes for imaging biological systems. Further research is needed to explore these potential applications and to optimize the synthesis and purification methods for this compound.
Synthesis Methods
The synthesis of 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester involves the reaction of 2-aminothiophenol with ethyl bromoacetate, followed by cyclization with triethyl orthoformate and phosphorylation with phosphorus oxychloride. The final product is obtained after purification through column chromatography. This synthesis method has been optimized to obtain high yields of the compound and has been reported in various scientific journals.
Scientific Research Applications
7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been shown to inhibit the activity of protein kinases, which are important targets for the development of cancer therapeutics. Additionally, 7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester has been investigated for its potential use as a fluorescent probe for imaging biological systems.
properties
CAS RN |
149210-32-2 |
|---|---|
Product Name |
7-Bromoimidazo[2,1-b]benzothiazole-2-carboxylic acid ethyl ester |
Molecular Formula |
C12H9BrN2O2S |
Molecular Weight |
325.18 g/mol |
IUPAC Name |
ethyl 6-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate |
InChI |
InChI=1S/C12H9BrN2O2S/c1-2-17-11(16)8-6-15-9-4-3-7(13)5-10(9)18-12(15)14-8/h3-6H,2H2,1H3 |
InChI Key |
OZSATZDAVBJQOU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)Br)SC2=N1 |
Canonical SMILES |
CCOC(=O)C1=CN2C3=C(C=C(C=C3)Br)SC2=N1 |
synonyms |
7-BROMOIMIDAZO[2,1-B]BENZOTHIAZOLE-2-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Piperazine, 1-[5-fluoropentyl]-4-[(3,4-dichlorophenyl)acetyl]-](/img/structure/B136499.png)




![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)



![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)
![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)